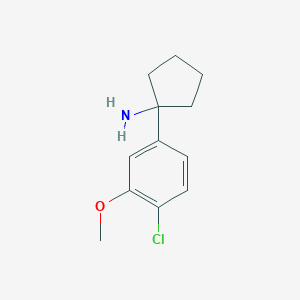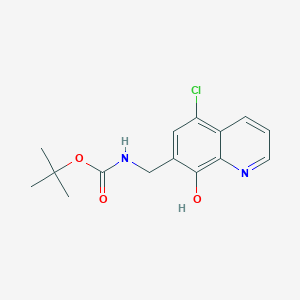![molecular formula C14H11NO3 B13555411 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a cyano group and an oxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is functionalized to introduce the cyano group at the 4-position.
Formation of the Oxypropanoic Acid Moiety: The naphthalene derivative is then reacted with a suitable reagent to introduce the oxypropanoic acid group. This step often involves the use of protecting groups and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-cyanophenyl)oxy]propanoic acid
- (2S)-2-[(4-cyanobiphenyl-4-yl)oxy]propanoic acid
- (2S)-2-[(4-cyanonaphthalen-2-yl)oxy]propanoic acid
Uniqueness
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of the oxypropanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S)-2-(4-cyanonaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(14(16)17)18-13-7-6-10(8-15)11-4-2-3-5-12(11)13/h2-7,9H,1H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
HHQYCHCBXQZCCS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C2=CC=CC=C21)C#N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)

![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)


